2-Propenamide, N-[2-(4-morpholinyl)ethyl]-

Isoelectric focusing Immobilized pH gradients Acrylamido buffer

2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, commonly known as N-(2-morpholinoethyl)acrylamide (MEA), is a secondary N-substituted acrylamide monomer (C₉H₁₆N₂O₂, MW 184.24 g/mol) bearing a tertiary amine-containing morpholine ring connected via a two-carbon ethyl linker to the acrylamide nitrogen. The morpholine moiety imparts a titratable basic group with a conjugate acid pKₐ of 6.2, enabling pH-dependent protonation and hydrophilicity switching near physiological conditions.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 13276-17-0
Cat. No. B1651694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
CAS13276-17-0
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC=CC(=O)NCCN1CCOCC1
InChIInChI=1S/C9H16N2O2/c1-2-9(12)10-3-4-11-5-7-13-8-6-11/h2H,1,3-8H2,(H,10,12)
InChIKeyXWCUDBBUDRNSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Morpholinoethyl)acrylamide (CAS 13276-17-0): A Functional Acrylamide Monomer and Immobiline Buffer for pH-Responsive and Electrophoretic Systems


2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, commonly known as N-(2-morpholinoethyl)acrylamide (MEA), is a secondary N-substituted acrylamide monomer (C₉H₁₆N₂O₂, MW 184.24 g/mol) bearing a tertiary amine-containing morpholine ring connected via a two-carbon ethyl linker to the acrylamide nitrogen [1]. The morpholine moiety imparts a titratable basic group with a conjugate acid pKₐ of 6.2, enabling pH-dependent protonation and hydrophilicity switching near physiological conditions [2]. MEA is commercially established as an Immobiline buffer for immobilized pH gradient (IPG) isoelectric focusing and has more recently been employed as a CO₂-responsive and pH-sensitive monomer in controlled radical polymerizations for smart polymer design [3]. Unlike simpler N-alkylacrylamides, MEA combines an acrylamide polymerizable handle with a morpholine ring that confers both hydrophilicity at neutral pH and a switchable ionization state, making it a structurally distinct building block among acrylamide monomers.

Why N-(2-Morpholinoethyl)acrylamide (CAS 13276-17-0) Cannot Be Replaced by Other Acrylamide Monomers or Immobiline Buffers


N-substituted acrylamides are not interchangeable: minor structural variations in the N-substituent—such as the presence or absence of a titratable amine, the pKₐ of that amine, and the spacer length—fundamentally alter the pH-responsive behavior, copolymerization kinetics, and protein compatibility of the resulting polymer or buffer system [1]. Among Immobiline buffers, the pK 6.2 species (MEA) occupies a specific pH-buffering window that cannot be filled by the pK 7.0 (3-morpholinopropylacrylamide) or pK 8.5 (N,N-dimethylaminoethylacrylamide) analogs, and substituting one for another distorts the pH gradient profile in IPG experiments [2]. In polymer applications, MEA polymers are water-soluble but not thermoresponsive—unlike poly(N-isopropylacrylamide) (PNIPAM) which exhibits a lower critical solution temperature (LCST) at ~32 °C—and MEA's chain transfer behavior during radical polymerization differs markedly from that of N-tert-butylacrylamide, impacting achievable molecular weights and polydispersity control [3]. The morpholine ring also renders MEA uniquely CO₂-responsive, a feature absent in non-amine-bearing acrylamides such as N,N-dimethylacrylamide (DMA). These quantitative differences in pKₐ, thermal behavior, and polymerization kinetics directly preclude simple substitution in any experimental or manufacturing protocol.

Quantitative Differentiation Evidence for N-(2-Morpholinoethyl)acrylamide (CAS 13276-17-0) Versus Closest Analogs


Immobiline pKₐ Differentiation: MEA Buffers at pH 6.2, Distinct from pK 7.0 and 8.5 Acrylamido Buffers

Among the family of basic acrylamido Immobiline buffers, 2-morpholinoethyl acrylamide (MEA) exhibits a conjugate acid pKₐ of 6.2, placing its buffering capacity in a pH window distinct from 3-morpholinopropylacrylamide (pK 7.0), N,N-dimethylaminoethylacrylamide (pK 8.5), and N,N-dimethylaminopropylacrylamide (pK 9.3). This pKₐ difference of 0.8 pH units between MEA and its closest morpholino analog (the propyl derivative) is sufficient to define non-overlapping buffering zones in an immobilized pH gradient, meaning substitution would distort the gradient profile [1]. The two commercially available Immobilines with pK 6.2 (MEA) and pK 7.0 were subsequently modified to yield thiomorpholino analogs with pK 6.6 and 7.4 respectively, confirming that the pK shift of +0.4 units upon O→S substitution is consistent and that MEA's pK 6.2 represents a specific, non-redundant titration point [2].

Isoelectric focusing Immobilized pH gradients Acrylamido buffer pKₐ differentiation

CO₂-Responsive Polymer Self-Assembly: MEA Confers Irreversible CO₂-Switchable Morphology in Block Copolymers

Sequential RAFT polymerization using MEA as the hydrophilic block monomer yields amphiphilic polyacrylamide block copolymers where the morpholine moieties are CO₂-responsive. Upon flushing with CO₂, the hydrophilic poly(MEA) block becomes ionized (protonated), which irreversibly shifts self-assembly from higher-order morphologies (large worm-like vesicles, large compound micelles) toward lower-order spherical micelles [1]. This CO₂-switchable behavior is not observed in block copolymers where the hydrophilic block is composed of non-amine-containing monomers such as N,N-dimethylacrylamide (DMA) or N-acryloylmorpholine (NAM), where morpholine is attached directly to the carbonyl rather than via an aminoethyl spacer, resulting in a non-basic amide nitrogen that cannot protonate [2]. The amine basicity of MEA (pKₐ 6.2) enables protonation by carbonic acid formed from dissolved CO₂, a feature structurally absent in both NAM and DMA.

CO₂-responsive polymers Block copolymer self-assembly Stimuli-responsive vesicles Morpholine-containing acrylamides

Chain Transfer to Solvent: MEA Is More Prone to Chain Transfer Than N-tert-Butylacrylamide, Impacting Molecular Weight Control

In a direct comparative study, conventional free-radical polymerizations of MEA and N-tert-butylacrylamide (TBAM) were conducted in a range of alcohol solvents (C₃–C₉ linear alcohols, plus branched 3-methyl-3-pentanol). Mayo analysis demonstrated that MEA consistently exhibited a higher chain transfer to solvent constant (C_tr,S) than TBAM across all solvents tested. Furthermore, evidence of chain transfer to monomer was detected for MEA but not for TBAM under identical conditions. During nitroxide-mediated polymerization (NMP), chain transfer had a greater impact on the maximum achievable number-average molecular weight (Mₙ) for MEA compared to TBAM, limiting Mₙ for poly(MEA) [1].

Radical polymerization Chain transfer to solvent Mayo analysis Controlled polymerization

Poly(MEA) Is Water-Soluble but Not Thermoresponsive: Differentiation from Poly(NIPAM) and Other LCST-Type Polyacrylamides

Nitroxide-mediated polymerization (NMP) of MEA yielded well-controlled homopolymers with linear increases in Mₙ versus conversion (up to ~75% conversion) and relatively narrow polydispersities (M_w/Mₙ = 1.30–1.60). Critically, poly(MEA) was found to be fully water-soluble across the tested temperature range but did NOT exhibit any thermoresponsive phase transition (cloud point) [1]. This stands in stark contrast to poly(N-isopropylacrylamide) (PNIPAM), the most widely used thermoresponsive polyacrylamide, which displays a sharp LCST at ~32 °C in water, and to poly(N,N-diethylacrylamide) (PDEA), which has an LCST near ~30 °C. The absence of LCST behavior in poly(MEA) is a direct consequence of the highly hydrophilic morpholine ring, which prevents the entropy-driven dehydration and chain collapse required for thermoprecipitation.

Thermoresponsive polymers LCST Water-soluble polyacrylamides Nitroxide mediated polymerization

Alkaline Immobiline Protein Precipitation: pK 6.2 Species Is Least Aggregating Among Precipitating Immobilines

Among the seven weak acid and base Immobilines used for IPG generation, three alkaline species (pK 6.2, 7.0, and 9.3) were found to act as cross-linking agents that aggregate and precipitate ferritin and other large macromolecules from serum and tissue extracts. The order of precipitation power was quantitatively established as pK 9.3 > pK 7.0 > pK 6.2, meaning the pK 6.2 Immobiline (MEA) exhibits the weakest protein-precipitating activity among the three reactive alkaline species. The acidic Immobilines (pKₐ 3.6, 4.4, 4.6) and the pK 8.5 basic species were completely unreactive toward ferritin [1]. This rank order is critical for IPG experimental design: when protein precipitation artifacts are a concern, the pK 6.2 Immobiline (MEA) is the least problematic among the basic buffers required for the neutral pH region.

Protein precipitation Immobiline compatibility Isoelectric focusing artifacts Ferritin aggregation

Hydrolytic Stability Limitation of pK 6.2 Immobiline Relative to Acryloylhistamine Buffer

In a quantitative stability comparison using capillary zone electrophoresis, the commercially available pK 6.2 Immobiline (MEA) and the pK 7.0 species were found to be susceptible to hydrolysis, whereas the newly synthesized acryloylhistamine buffer (same pK 7.0) was strongly resistant to hydrolysis [1]. Additionally, the heteroaromatic ring of acryloylhistamine rendered its amino groups resistant to oxidation, a property not shared by the morpholine-based Immobilines. This stability differential means that MEA-containing IPG formulations have a finite shelf life and require careful storage (refrigerated, protected from moisture) to prevent hydrolytic degradation that would alter the effective pK buffering profile.

Buffer stability Acrylamido buffer hydrolysis Immobiline degradation Capillary zone electrophoresis

Optimal Application Scenarios for N-(2-Morpholinoethyl)acrylamide (CAS 13276-17-0) Based on Quantitative Evidence


Immobilized pH Gradient Isoelectric Focusing Requiring a pK 6.2 Buffering Plateau

MEA is the established commercial Immobiline monomer for generating the pK 6.2 buffering zone in IPG gels. Its pKₐ of 6.2 fills a specific titration gap between acidic Immobilines and the pK 7.0 morpholinopropyl species, making it irreplaceable for IPG formulations in the pH 5.5–6.5 range [1]. The relatively weaker protein precipitation activity of the pK 6.2 species compared to pK 7.0 and pK 9.3 Immobilines makes MEA the preferred choice when working with ferritin-rich or complex serum/tissue samples [2]. Users should note the hydrolytic lability and adhere to refrigerated storage conditions to preserve monomer integrity [3].

CO₂-Responsive Amphiphilic Block Copolymers for Gas-Stimulated Drug Delivery or Smart Coatings

MEA is uniquely suited as the hydrophilic, CO₂-responsive block in amphiphilic polyacrylamide copolymers synthesized by RAFT polymerization. The morpholine tertiary amine (pKₐ 6.2) protonates upon exposure to CO₂ (forming carbonic acid in situ), driving a morphology transition from vesicles or worm-like micelles to spherical micelles [1]. Crucially, this CO₂ responsiveness occurs without salt accumulation, unlike pH-switching with HCl/NaOH cycles. Poly(MEA) blocks remain water-soluble and non-thermoresponsive even after CO₂ removal, ensuring predictable aqueous compatibility across temperature ranges [2].

Controlled Radical Polymerization of Secondary Amide Acrylamides Requiring Branched-Solvent Optimization

For researchers performing nitroxide-mediated polymerization (NMP) or conventional radical polymerization of MEA, the documented higher chain transfer to solvent propensity (relative to TBAM) necessitates solvent selection optimization. Branched alcohols such as 3-methyl-3-pentanol minimize C_tr,S and enable attainment of higher molecular weights, whereas linear alcohols promote chain transfer and limit Mₙ [1]. The controlled/living NMP conditions established for MEA (linear Mₙ vs. conversion up to ~75%, Đ = 1.30–1.60) provide a validated starting point for synthesizing well-defined poly(MEA) blocks [2].

Hydrophilic, Non-Thermoresponsive Polymer Segments for Biomedical Copolymers

Unlike PNIPAM-based systems that undergo thermoprecipitation above 32 °C, poly(MEA) remains fully water-soluble without any cloud point across the experimentally accessible temperature range [1]. This property makes MEA an ideal comonomer for permanently hydrophilic blocks in amphiphilic copolymers intended for physiological temperature applications, where unintended LCST-type phase separation could cause aggregation or altered biodistribution. The morpholine ring also provides potential for further functionalization or ionic crosslinking post-polymerization [2].

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